4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Monoamine Oxidase B Inactivators
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has been studied for its role in inactivating monoamine oxidase B. This enzyme is significant in neurotransmitter regulation within the brain. Ding and Silverman (1992) synthesized compounds related to this compound, finding they represent a new class of monoamine oxidase inactivators (C. Ding & R. Silverman, 1992).
Corrosion Inhibition
The compound has been investigated for its effectiveness in corrosion inhibition. Ansari, Quraishi, and Singh (2015) demonstrated the inhibitory effects of related pyridine derivatives on steel corrosion in hydrochloric acid, suggesting potential applications in industrial settings (K. R. Ansari, M. Quraishi & Ambrish Singh, 2015).
Structural Characterisation in Chemistry
Menegazzo et al. (2006) explored the synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a compound similar to this compound. Their research contributes to the structural characterisation in the field of chemistry (I. Menegazzo et al., 2006).
Pharmaceutical Applications
This compound and its derivatives have been synthesized and tested for various pharmaceutical applications. Malawska et al. (2002) synthesized derivatives and assessed them for antiarrhythmic and antihypertensive activities, suggesting potential therapeutic applications (Barbara Malawska et al., 2002).
Photophysics
Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of a compound similar to this compound, focusing on intramolecular proton transfer versus intramolecular charge transfer. This study contributes to the understanding of photophysical processes in related compounds (S. Behera, Ananda Karak & G. Krishnamoorthy, 2015).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways, leading to a range of biological effects .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDZOXISZMHMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011357-93-9 |
Source
|
Record name | 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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